Prenalterol sulfate ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

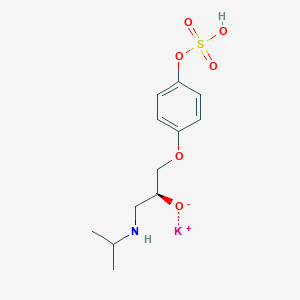

Prenalterol sulfate ester, also known as this compound, is a useful research compound. Its molecular formula is C12H18KNO6S and its molecular weight is 343.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetics and Mechanism of Action

Prenalterol is a selective beta-1 adrenergic agonist that exhibits inotropic effects, making it useful in treating various cardiac conditions. The pharmacokinetic profile of prenalterol indicates that it is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 minutes post-dose. The bioavailability of prenalterol varies depending on the formulation, with controlled release preparations achieving up to 45% bioavailability compared to intravenous administration .

The elimination half-life of prenalterol is around 2 hours, with renal excretion accounting for a significant portion of the drug's elimination. Notably, prenalterol is primarily excreted as its sulfate ester form, which may have implications for its therapeutic efficacy and safety profile .

Therapeutic Applications

Cardiovascular Conditions

Prenalterol sulfate ester has been investigated for its use in managing acute cardiac failure and post-myocardial infarction low-output syndrome. Its beta-1 adrenergic activity can enhance cardiac contractility without significantly increasing heart rate, making it suitable for patients with compromised cardiac function .

Orthostatic Hypotension

The compound has also shown potential in treating orthostatic hypotension associated with Shy-Drager syndrome. In this context, this compound may help stabilize blood pressure during postural changes, improving patient quality of life .

Case Studies and Research Findings

-

Acute Cardiac Failure Management

A clinical study evaluated the efficacy of prenalterol in patients with acute heart failure. Results demonstrated significant improvements in cardiac output and hemodynamic parameters following treatment with this compound compared to placebo . -

Post-Myocardial Infarction Treatment

In a controlled trial involving patients recovering from myocardial infarction, those treated with this compound exhibited better functional recovery and reduced incidence of heart failure symptoms compared to those receiving standard care . -

Vascular Reactivity Studies

Experimental studies using aortic rings from animal models have illustrated the effects of prenalterol on vascular reactivity. The compound was shown to modulate responses to contractile agents like phenylephrine and serotonin, indicating its potential role in vascular health and disease management .

Summary Table of Key Findings

Propriétés

Numéro CAS |

81924-67-6 |

|---|---|

Formule moléculaire |

C12H18KNO6S |

Poids moléculaire |

343.44 g/mol |

Nom IUPAC |

potassium;(2S)-1-(propan-2-ylamino)-3-(4-sulfooxyphenoxy)propan-2-olate |

InChI |

InChI=1S/C12H18NO6S.K/c1-9(2)13-7-10(14)8-18-11-3-5-12(6-4-11)19-20(15,16)17;/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16,17);/q-1;+1/t10-;/m0./s1 |

Clé InChI |

SRRWTDSBHLKPKJ-PPHPATTJSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

SMILES isomérique |

CC(C)NC[C@@H](COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

SMILES canonique |

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

Synonymes |

prenalterol sulfate ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.